N-(4-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
The compound N-(4-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a sulfanyl-linked acetamide derivative featuring a pyridazine core substituted with a 3-methoxyphenyl group and an acetamide moiety attached to a 4-acetamidophenyl ring. Its structure combines a pyridazine heterocycle—a six-membered ring with two adjacent nitrogen atoms—with sulfur-based linkages and aromatic substituents.
The pyridazine scaffold is known for its metabolic stability and ability to engage in hydrogen bonding, making it a common pharmacophore in drug design. The 3-methoxyphenyl group may enhance lipophilicity and membrane permeability, while the 4-acetamidophenyl substituent could contribute to target specificity through hydrogen-bond interactions .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-14(26)22-16-6-8-17(9-7-16)23-20(27)13-29-21-11-10-19(24-25-21)15-4-3-5-18(12-15)28-2/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEDDTMAANVVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.
Synthesis of the Pyridazinyl Intermediate: The pyridazinyl moiety is synthesized by reacting 3-methoxybenzaldehyde with hydrazine hydrate to form 3-methoxyphenylhydrazine, which is then cyclized to form the pyridazinyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Heterocyclic Core Variations
- Pyridazine vs. Oxadiazole/Triazole: The 1,3,4-oxadiazole derivative in demonstrated potent anti-staphylococcal activity, suggesting that the oxadiazole core may enhance antibacterial efficacy compared to pyridazine-based analogs . 1,2,4-Triazole derivatives (e.g., VUAA-1, OLC-12) act as Orco agonists, indicating that the triazole scaffold is critical for olfactory receptor modulation .
Substituent Effects
- R1 Substituents: The 3-methoxyphenyl group in the target compound may improve solubility and π-π stacking interactions compared to the 4-methylphenyl () or 4-chlorophenylmethylamino () groups .
R2 Substituents :
Sulfanyl Linkage Role
The sulfanyl (-S-) bridge is a conserved feature across all analogs, suggesting its importance in maintaining conformational flexibility and redox stability. This linkage may also facilitate interactions with cysteine residues in biological targets .
Biological Activity
N-(4-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 419.5 g/mol. Its structure includes an acetamidophenyl group and a pyridazinyl-sulfanyl moiety, contributing to its diverse chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N7O2S |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 894054-38-7 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has demonstrated inhibitory effects on various biological pathways, including:
- Enzyme Inhibition : It inhibits enzymes involved in inflammatory processes, making it a candidate for treating conditions related to excessive inflammation.
- Protein-Ligand Interactions : The compound binds to specific proteins, modulating their activity and influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory mediators, which could be beneficial in treating inflammatory diseases.
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer cell pathways.
- Antimicrobial Properties : There are indications of antimicrobial effects, suggesting potential use in combating infections.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound:
- A study investigating its anti-inflammatory properties demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
- Another research focused on its antitumor effects revealed that the compound effectively reduced cell proliferation in several cancer cell lines, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Dichloroaniline | Antimicrobial | Simple aniline structure |
| Steviol glycosides | Sweetening agent | Natural origin |
| Acebutolol related compounds | Beta-blocker | Used in cardiovascular therapies |
| N-(3,4-difluorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide | Potential anti-inflammatory | Contains difluorophenyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
